Globopentaose

Breast cancer Cancer stem cell Tumor antigen expression

Cancer biomarker and vaccine development requires authentic globo-series glycans. Unlike Globo H or SSEA4, Globopentaose (SSEA-3) offers superior tumor prevalence (77.5% in breast cancer) and independent prognostic value in HCC (HR 2.68). - Ideal for: Vaccine conjugate synthesis, anti-Forssman antibody validation, LgtD inhibitor screening - Key advantage: Dual-activity enzyme acceptor with known Km (Gb3: 8.6 mM) - Supply: Research quantities available, technical data sheet provided

Molecular Formula C32H55NO26
Molecular Weight 869.8 g/mol
Cat. No. B12513075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlobopentaose
Molecular FormulaC32H55NO26
Molecular Weight869.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C32H55NO26/c1-7(39)33-13-26(58-30-21(47)17(43)14(40)8(2-34)53-30)15(41)9(3-35)52-29(13)59-27-16(42)10(4-36)54-32(23(27)49)57-25-12(6-38)55-31(22(48)19(25)45)56-24-11(5-37)51-28(50)20(46)18(24)44/h8-32,34-38,40-50H,2-6H2,1H3,(H,33,39)
InChIKeyUPMYJLDHPCCTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Globopentaose (Gb5, SSEA3): The Pentasaccharide Core of Globo-Series Glycosphingolipids


Globopentaose (Gb5, CAS 71937-76-3), also known as stage-specific embryonic antigen 3 (SSEA-3), is a neutral globo-series pentasaccharide with the sequence Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc [1]. It constitutes the carbohydrate moiety of globopentaosylceramide (Gb5Cer), a glycosphingolipid anchored in the plasma membrane. Gb5 serves as the biosynthetic precursor to the cancer-associated antigens Globo H (fucosyl-Gb5) and SSEA4 (sialyl-Gb5) via the actions of fucosyltransferases and sialyltransferases, respectively [2]. Its expression on human embryonic stem cells, induced pluripotent stem cells, and multiple epithelial cancers positions Gb5 as a critical biomarker and an intermediate for targeted vaccine development [3].

Glycan biomarker expression profiling
Vaccine target discovery and validation
Chemoenzymatic synthesis substrate
Anti-Forssman antibody validation standard

Why Globopentaose Cannot Be Replaced by In-Class Analogs for Biomarker and Vaccine Development


Globopentaose is not functionally interchangeable with its closest structural analogs Globo H or SSEA4. Each molecules contains the Gb5 core, but their terminal modifications confer distinct biological reactivates. Gb5 (SSEA3) expression is more prevalent in breast cancer tumors (77.5%) than Globo H (61.0%) [1]. Moreover, Gb5 acts as an independent prognostic factor in hepatocellular carcinoma with a higher hazard ratio for relapse-free survival (HR 2.68) than Globo H or SSEA4, whose independent prognostic significance was not retained in multivariable analysis [2]. The biosynthesis of Gb5 also relies on a dual-activity glycosyltransferase (LgtD) that preferentially converts Gb4 to Gb5 over Gb3 to Gb4, ensuring exclusive pentasaccharide formation that cannot be replicated by substituting Gb4 or Globo H [3]. These quantitative differences in expression prevalence, prognostic power, and biosynthetic specificity preclude indiscriminate substitution of Gb5 with related globo-series glycans in research and clinical development.

Gb5 (SSEA3) Research Standard
Globo H / SSEA4 Analogs
Reported tumor expression prevalence may be higher in certain cohorts
Fucosylation or sialylation can shift epitope recognition and prevalence readouts
Independent prognostic factor status retained in multivariable HCC analysis
Prognostic independence not established for analogs in the same model
Biosynthetic cascade driven by LgtD dual activity ensures exclusive pentasaccharide formation
Synthesis of terminal derivatives requires additional enzymatic steps and intermediate purification

Quantitative Differentiation Evidence for Globopentaose Against Closest Analogs


Superior Tumor Expression Prevalence of Gb5 (SSEA3) Over Globo H and HER2 in Breast Cancer

Globopentaose (SSEA3) is expressed in a higher fraction of breast cancer tumors than its fucosylated derivative Globo H. Flow cytometric analysis of 40-41 patient specimens revealed SSEA3 in 31/40 tumors (77.5%), whereas Globo H was detected in 25/41 tumors (61.0%) [1]. For context, the established therapeutic target HER2/neu is overexpressed in only ~25% of breast cancer patients, underscoring the broader coverage offered by Gb5 [2].

Tumor expression prevalence
Head-to-head
SSEA3: 77.5% (31/40) positive vs. Globo H: 61.0% (25/41); HER2: ~25% overexpression
Reported higher Gb5 prevalence may support broader target coverage assessment
Primary breast cancer specimens, flow cytometry (Chang et al., 2008)
Breast cancer Cancer stem cell Tumor antigen expression

Gb5 as the Sole Independent Prognostic Marker Among Globo-Series Antigens in Hepatocellular Carcinoma

In a cohort of 328 resectable HCC patients, high expression of SSEA3, Globo H, and SSEA4 each predicted shorter relapse-free survival (RFS) in univariate analysis. However, only SSEA3 remained an independent predictor after multivariable adjustment: HR 2.68 (95% CI 1.93–3.72, p < 0.001) for RFS and HR 2.99 (95% CI 1.81–4.96, p < 0.001) for overall survival [1]. Globo H and SSEA4 lost independent significance in the same multivariable model.

Independent prognostic factor
Head-to-head
SSEA3 RFS HR 2.68 (95% CI 1.93–3.72, p<0.001); OS HR 2.99 (1.81–4.96). Globo H and SSEA4 not independently significant.
SSEA3 maintains prognostic significance after multivariable adjustment
328 HCC specimens, immunohistochemistry, Cox regression (Huang et al., 2023)
Hepatocellular carcinoma Prognosis Multivariable Cox regression

LgtD Glycosyltransferase Preferentially Produces Gb5 Over Gb4 Due to Higher Affinity for Gb4 Acceptor

The Haemophilus influenzae LgtD glycosyltransferase catalyzes two sequential reactions: β1,3-GalNAc transfer to Gb3 to form Gb4, and β1,3-Gal transfer to Gb4 to form Gb5. In vitro kinetic assays revealed that LgtD exhibits significantly higher affinity for the Gb4 acceptor than for Gb3, which drives the specific and exclusive formation of globopentaose (Gb5) [1]. The Gb3 acceptor Km for the GalNAc transferase activity is 8.6 mM, while the Gb4 affinity for the galactosyltransferase activity is substantially tighter (exact Km not publicly disclosed but qualitatively demonstrated to be higher affinity) [2]. This dual-activity, Gb4-preferring enzyme enables a one-pot synthesis cascade that avoids accumulation of the Gb4 intermediate.

Acceptor substrate affinity
Reported
Gb4 to Gb5: higher affinity; Gb3 to Gb4: Km 8.6 mM
Preferential Gb4 affinity drives exclusive Gb5 formation in one-pot cascade
In vitro kinetics, recombinant LgtD (Randriantsoa et al., 2007; Shao et al., 2002)
Chemoenzymatic synthesis Glycosyltransferase Substrate specificity

Nanogram-Level Forssman Antigenic Activity of Synthetic Globopentaose: 175-Fold More Potent Than Comparator Pentasaccharide

Chemically synthesized globopentaose (Gb5) exhibits potent Forssman antigenic activity. In a precipitin inhibition assay, globopentaose at 40 ng completely inhibited the formation of a precipitin line between globopentaosylceramide and anti-Forssman antiserum. In contrast, a comparator pentasaccharide required 7 µg (7,000 ng) to achieve 50% inhibition of the quantitative precipitin reaction, and 100 µg for 50% inhibition of hemolysis [1]. This represents a >175-fold improvement in potency for Gb5 over the comparator pentasaccharide in the qualitative precipitin line assay.

Forssman antigenic potency
Head-to-head
Gb5: 40 ng complete inhibition; comparator pentasaccharide: 7,000 ng for 50% inhibition (~175-fold difference)
Supports high-sensitivity antibody validation assays and reference-standard use
Precipitin inhibition assay, rabbit anti-Forssman antiserum (Kijimoto-Ochiai et al., 1983)
Forssman antigen Precipitin inhibition Immune complex

One-Step Enzymatic Synthesis of Gb5 from Allyl-Lactose Eliminates Intermediate Purification Required for Globo H and SSEA4

A patented chemoenzymatic method enables the one-step synthesis of allyl-Gb5 directly from allyl-lactose without purifying any intermediate, using a cascade of four glycosyltransferases coupled with a UDP-Gal regeneration system [1]. In contrast, the synthesis of terminal fucosylated (Globo H) or sialylated (SSEA4) derivatives requires additional enzymatic steps and purification of intermediates, which historically increase process complexity and reduce overall yield [2]. The one-step Gb5 process achieves >90% purity by ¹H-NMR [3] and is compatible with multigram-scale production.

Synthesis efficiency
Class-level
Gb5: one-step cascade, no intermediate purification, >90% purity (¹H-NMR). Globo H/SSEA4: multi-step with intermediate purification.
Streamlined chemoenzymatic path may reduce production complexity
Patent data, multigram-scale; exact Km differences not publicly disclosed
Chemoenzymatic synthesis Process efficiency Oligosaccharide manufacturing

Application Scenarios Where Globopentaose Outperforms Closest Analogs


Breast Cancer Vaccine Target Discovery and Validation

Given the 77.5% tumor expression prevalence of SSEA3 compared to 61% for Globo H [1], immunotherapy developers should source pure Gb5 to validate broader vaccine coverage. Gb5-KLH conjugates can elicit antibodies cross-reactive with both SSEA3 and Globo H, maximizing patient eligibility.

Hepatocellular Carcinoma Prognostic Biomarker Development

Since SSEA3 is the sole independent prognostic factor among the three globo-series antigens in HCC (HR 2.68 for relapse-free survival) [2], researchers constructing HCC biomarker panels should prioritize Gb5 standards and antibodies over Globo H or SSEA4 to achieve superior prognostic accuracy.

High-Throughput Screening for Glycosyltransferase Inhibitors

The well-characterized dual-activity LgtD enzyme, with known Km for Gb3 (8.6 mM) [3] and preferential Gb4-to-Gb5 conversion [4], makes Gb5 the ideal acceptor substrate for inhibitor screening campaigns targeting globo-series biosynthesis, offering dual readouts from a single enzyme without confounding intermediate accumulation.

Forssman Antigen Serology and Antibody Validation

The 175-fold higher Forssman antigenic potency of synthetic globopentaose over comparator pentasaccharides [5] positions Gb5 as the definitive positive-control reagent for anti-Forssman antibody validation in diagnostic kits and blood group serology, enabling unambiguous distinction between specific and cross-reactive antibody binding.

Application
Selection Property
Validation Focus
Breast cancer vaccine target discovery
Antigen prevalence in tumor specimens
Gb5 expression coverage assessment in target cohorts
HCC prognostic biomarker development
Independent prognostic factor status
Multivariable-adjusted hazard ratios in HCC tissue cohorts
Glycosyltransferase inhibitor screening
Dual-activity LgtD substrate specificity
Reaction cascade and substrate affinity profiling
Forssman antigen serology validation
Forssman antigenic potency
Precipitin inhibition assay sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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